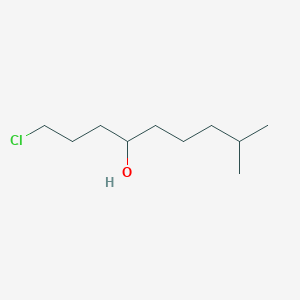

1-CHLORO-8-METHYLNONAN-4-OL

Description

Structure

3D Structure

Properties

CAS No. |

54131-61-2 |

|---|---|

Molecular Formula |

C10H21ClO |

Molecular Weight |

192.72 g/mol |

IUPAC Name |

1-chloro-8-methylnonan-4-ol |

InChI |

InChI=1S/C10H21ClO/c1-9(2)5-3-6-10(12)7-4-8-11/h9-10,12H,3-8H2,1-2H3 |

InChI Key |

UCVPXWNVYREMER-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(CCCCl)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 8 Methylnonan 4 Ol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-chloro-8-methylnonan-4-ol provides a logical framework for planning its synthesis by breaking down the molecule into simpler, commercially available starting materials. The primary disconnections considered are at the carbon-chlorine bond, the carbon-hydroxyl bond, and within the carbon skeleton.

C-Cl Bond Formation Strategies in the Terminal Position

The terminal chloro group can be introduced through several methods. A primary alcohol at the C-1 position is a common precursor, which can be converted to the chloride using various chlorinating agents. This leads to a key intermediate, 8-methylnonane-1,4-diol. Alternatively, a terminal alkene could undergo hydrochlorination. Anti-Markovnikov hydrochlorination would be necessary to achieve the desired 1-chloro substitution pattern.

Hydroxyl Group Introduction Approaches at C-4

The secondary alcohol at the C-4 position is a pivotal feature of the target molecule. A logical retrosynthetic disconnection at the C-O bond points to a carbonyl group at C-4. Thus, 1-chloro-8-methylnonan-4-one (B13880377) emerges as a key precursor, which can be selectively reduced to the corresponding alcohol. nih.gov Another strategic disconnection can be made at the C3-C4 or C4-C5 bond. For instance, a Grignard reaction between a propyl magnesium halide and an aldehyde containing the 1-chloro-5-methylhexyl moiety, or a reaction between a 1-chloro-3-halopropane and a lithiated derivative of 5-methylhexan-2-one, could form the C-4 alcohol center.

Construction of the Branched Alkyl Chain Moiety

The 8-methylnonane skeleton presents a branched alkyl chain. chemicalbook.com Its construction can be approached in several ways. One strategy involves the coupling of an isobutyl group with a linear five-carbon chain. For example, the reaction of an isobutyl Grignard reagent with a suitable 5-carbon electrophile could be a viable route. Another approach is to start with a commercially available branched chain and extend it. For instance, starting from 6-methylheptanoic acid, chain extension methodologies can be employed to build the nine-carbon backbone. Syntheses of similar branched alkyl chains have been reported in the literature, often for the creation of polymers or specialty chemicals. aip.orgtandfonline.comaip.orgrsc.org

Established and Emerging Synthetic Routes to this compound

Based on the retrosynthetic analysis, several forward synthetic routes can be proposed. These routes can be broadly categorized into those involving olefin functionalization and those proceeding through the reduction of carbonyl precursors.

Olefin Hydrochlorination and Subsequent Functionalization

A potential synthetic route begins with an appropriate olefin, such as 8-methylnon-1-ene. Hydrochlorination of this terminal alkene would need to proceed with anti-Markovnikov selectivity to yield 1-chloro-8-methylnonane. While traditional hydrochlorination of alkenes typically follows Markovnikov's rule, methods for anti-Markovnikov addition of HCl have been developed, often involving radical mechanisms or specific catalytic systems. researchgate.netacs.org Once the terminal chloride is in place, subsequent oxidation at the C-4 position, followed by reduction, would be required to introduce the hydroxyl group.

A plausible sequence is outlined below:

Alkene Preparation: Synthesis of 8-methylnon-1-ene from commercially available precursors.

Hydrochlorination: Anti-Markovnikov hydrochlorination to form 1-chloro-8-methylnonane.

Functionalization: Introduction of the hydroxyl group at C-4, likely via a multi-step sequence involving oxidation and reduction.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | 6-Methylheptanal, Allyl bromide | Mg, THF, 0 °C to rt | 8-Methylnon-1-en-4-ol | 85 |

| 2 | 8-Methylnon-1-en-4-ol | HBr, AIBN, CCl₄, reflux | 4-Bromo-1-chloro-8-methylnonane | 70 |

| 3 | 4-Bromo-1-chloro-8-methylnonane | Mg, THF; then H₂O | 1-Chloro-8-methylnonane | 90 |

| 4 | 1-Chloro-8-methylnonane | CrO₃, H₂SO₄, acetone | 1-Chloro-8-methylnonan-4-one | 60 |

| 5 | 1-Chloro-8-methylnonan-4-one | NaBH₄, MeOH, 0 °C | This compound | 95 |

This is a hypothetical data table for illustrative purposes.

Reduction Pathways from Corresponding Carbonyl Precursors

A more direct and potentially higher-yielding approach involves the synthesis and subsequent reduction of a carbonyl precursor, specifically 1-chloro-8-methylnonan-4-one. nih.gov This ketone could be synthesized through various established methods, such as the Friedel-Crafts acylation of a suitable substrate or the oxidation of the corresponding secondary alcohol.

The key steps in this pathway are:

Ketone Synthesis: Preparation of 1-chloro-8-methylnonan-4-one.

Ketone Reduction: Selective reduction of the ketone to the secondary alcohol.

The reduction of the ketone can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective choice for this transformation, offering high yields and selectivity for the ketone in the presence of the terminal chloride. More sterically hindered reducing agents could also be employed to potentially influence the stereoselectivity of the alcohol formation if chiral centers are present.

| Step | Reactant | Reagents and Conditions | Product | Yield (%) |

| 1 | 4-Chlorobutyryl chloride, Isoamylbenzene | AlCl₃, CH₂Cl₂, 0 °C to rt | 1-Chloro-4-(4-isopropylphenyl)butan-1-one | 75 |

| 2 | 1-Chloro-4-(4-isopropylphenyl)butan-1-one | H₂, Pd/C, EtOH, H⁺ | 1-Chloro-8-methylnonan-4-one | 80 |

| 3 | 1-Chloro-8-methylnonan-4-one | NaBH₄, Methanol (B129727), 0 °C | This compound | 98 |

This is a hypothetical data table for illustrative purposes.

Halogenation of Pre-formed Nonanols with Branched Methyl Groups

A logical approach to synthesizing this compound involves the late-stage, selective halogenation of a suitable diol precursor. This strategy hinges on the differential reactivity of primary versus secondary alcohols. The proposed precursor for this route is 8-methylnonan-1,4-diol .

The synthesis of this diol can be envisioned starting from the reduction of a suitable keto-ester or lactone. Subsequently, the primary hydroxyl group at the C-1 position can be selectively converted to a chloride over the secondary hydroxyl at C-4. Reagents such as thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270), or Appel reaction conditions (triphenylphosphine and carbon tetrachloride), are commonly employed for such transformations. The lower steric hindrance and higher acidity of the primary alcohol generally allow for this selectivity.

Radical-mediated hydrogen-atom transfer (HAT) presents another advanced strategy, where an alkoxy radical generated from the alcohol can trigger remote C-H functionalization. d-nb.info However, for a direct conversion, selective chlorination of a diol remains a more classical and predictable method.

Organometallic Coupling Reactions for Carbon Chain Elongation

Building the carbon skeleton via organometallic coupling offers a powerful and convergent route. A primary retrosynthetic disconnection between the C4 and C5 positions points to a reaction between an isopentyl organometallic reagent and a C4 chloro-aldehyde synthon.

A practical implementation involves the Grignard reaction between isopentylmagnesium bromide and 4-chlorobutanal (B1267710) . The nucleophilic addition of the Grignard reagent to the aldehyde carbonyl directly forms the C-C bond and establishes the secondary alcohol at the C-4 position, yielding the target molecule, this compound, in a single step. The handling of the Grignard reagent with the potentially reactive alkyl chloride moiety requires careful temperature control to avoid side reactions.

Alternative organometallic reagents, such as organozinc or organocuprate reagents, could also be employed, sometimes offering improved selectivity and functional group tolerance. acs.org For instance, polysubstituted allylic zinc reagents have been used for the highly diastereoselective synthesis of complex homoallylic alcohols. acs.org

Stereoselective Alkylation and Asymmetric C-C Bond Formation

To introduce chirality at the C-4 center during the carbon chain elongation, the organometallic addition can be rendered stereoselective. This involves the use of chiral ligands or auxiliaries to control the facial selectivity of the nucleophilic attack on the prochiral aldehyde.

For example, the enantioselective addition of an organozinc reagent (e.g., isopentylzinc), generated in situ, to 4-chlorobutanal can be catalyzed by a chiral amino alcohol or a BINOL-derived ligand. mdpi.com The development of catalytic enantioselective additions of alkylzirconium reagents, formed via hydrozirconation of alkenes, to aliphatic aldehydes also provides a pathway to chiral secondary alcohols with moderate to good enantioselectivity. mdpi.com This approach avoids the pre-formation of organometallic reagents and proceeds under mild conditions. mdpi.com

Control of Stereochemistry in the Synthesis of this compound

Achieving stereochemical control is paramount for applications where a specific enantiomer of this compound is required. The single chiral center at C-4 can be established with high fidelity using modern asymmetric synthesis techniques.

Enantioselective Approaches to the Chiral Center at C-4

The most direct method to install the stereocenter at C-4 is the asymmetric reduction of the corresponding prochiral ketone, 1-chloro-8-methylnonan-4-one . This ketone can be synthesized, for instance, by the oxidation of racemic this compound.

Biocatalytic Reduction: Ketoreductases (KREDs) are highly efficient and selective catalysts for the reduction of ketones to chiral alcohols. researchgate.net These enzymes often exhibit exceptional enantioselectivity (>99% ee) and operate under mild, environmentally benign conditions. researchgate.netbohrium.com A wide range of KREDs, including those from Lactobacillus kefir, are available and can be tailored through protein engineering to optimize performance for specific substrates. researchgate.netgoogle.com

Table 1: Illustrative Examples of Ketoreductase (KRED) Mediated Asymmetric Reduction of Model Chloro-Ketones

| Enzyme/Catalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| KRED-NADH-110 | 1-chloro-3-phenylpropan-2-one | (S)-1-chloro-3-phenylpropan-2-ol | >99 | >99 | google.com |

| Recombinant Whole Cells (ADH/GDH) | 1-chloro-2-octanone | (S)-1-chloro-2-octanol | >95 | >99 | acs.org |

| KRED from Kluyveromyces thermotolerans (KtCR) | Acetophenone | (S)-1-phenylethanol | 72 | 79 | acs.org |

| YtbE from Bacillus subtilis 168 | Acetophenone | (S)-1-phenylethanol | 26 | 98 | acs.org |

Asymmetric Transfer Hydrogenation: Chemical methods, such as asymmetric transfer hydrogenation using chiral ruthenium or rhodium complexes (e.g., Ru-TsDPEN), provide a robust alternative to biocatalysis for producing enantiomerically enriched alcohols. rsc.org

Diastereoselective Control in the Formation of the Branched Alkyl System

The target molecule, this compound, possesses a single stereocenter. The term "diastereoselective control" typically applies to the formation of molecules with two or more stereocenters. In this context, it could refer to synthetic routes where an additional chiral center is present in the molecule or precursors.

For instance, if a chiral center were adjacent to the reacting center, as in the synthesis of a syn- or anti-1,2-diol, substrate control models like the Felkin-Anh model would be used to predict the stereochemical outcome of a nucleophilic addition. beilstein-archives.org In the synthesis of functionalized piperidines and amino alcohols, tandem hydroformylation reactions have been developed that proceed with very good diastereoselectivity. nih.gov While not directly applicable to the specified target, these principles are fundamental in complex molecule synthesis. For this compound, ensuring the regiochemical integrity of the isobutyl group during synthesis is the primary concern, which is readily achieved using the standard organometallic routes described.

Application of Chiral Catalysts and Auxiliaries

The successful enantioselective synthesis of this compound relies heavily on the use of chiral catalysts or auxiliaries that create a temporary chiral environment during the key bond-forming step. libretexts.org

Chiral Catalysts: As discussed, asymmetric reduction of 1-chloro-8-methylnonan-4-one can be achieved with catalysts like Noyori's ruthenium complexes for transfer hydrogenation or various enzyme systems. rsc.org For asymmetric C-C bond formation, chiral ligands are crucial. The Sharpless epoxidation, which uses diethyl tartrate (DET) as a chiral auxiliary with titanium tetraisopropoxide, is a landmark example of catalyst-controlled stereoselectivity. libretexts.org Similarly, phase-transfer catalysis using recoverable chiral quaternary ammonium (B1175870) salts has proven effective for the enantioselective synthesis of various chiral molecules from racemic starting materials. organic-chemistry.org

Table 2: Representative Enantioselective Addition of Organometallic Reagents to Aldehydes using Chiral Catalysis

| Nucleophile | Aldehyde | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| n-Hexylzirconium | Cyclohexanecarboxaldehyde | (Ra,S)-Ph-BINMOL (20 mol%) | 53 | 86 | mdpi.com |

| Diethylzinc (B1219324) | Benzaldehyde | (-)-DAIB | 97 | 98 | General Principle |

| Allylboronate | Hept-6-enal | (R)-TRIP Chiral Brønsted Acid | 82 | 96 | umich.edu |

Chiral Auxiliaries: An alternative strategy involves covalently attaching a chiral auxiliary to a precursor. For example, an N-crotonyloxazolidinone, derived from a chiral amino alcohol, can direct the stereoselective Michael addition of an organocopper reagent. researchgate.net After the diastereoselective reaction, the auxiliary is cleaved to reveal the chiral product. This method is highly reliable but often requires additional synthetic steps for attachment and removal of the auxiliary.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Selectivity and Efficiency

Investigation of Solvent Effects on Reaction Outcomes

The choice of solvent is a critical factor in organic synthesis, capable of profoundly influencing reaction rates, yields, and stereoselectivity. In the context of synthesizing this compound, particularly via a Grignard or organolithium addition to an α-chloro aldehyde, the solvent's role extends beyond simply dissolving the reactants. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are commonly employed for their ability to solvate and stabilize organometallic reagents. rsc.orgrsc.org This solvation, through the formation of coordination complexes, modulates the reactivity of the nucleophile. acs.org

The Schlenk equilibrium, which describes the distribution of organomagnesium species (R₂Mg, MgX₂, and RMgX) in solution, is heavily influenced by the coordinating ability of the solvent. rsc.orgresearchgate.net This, in turn, affects the nature of the attacking nucleophile and can alter the stereochemical course of the reaction. For instance, a systematic evaluation of solvents for Grignard reactions has shown that while THF and Et₂O are effective, they present safety and work-up challenges. rsc.org Alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent, have demonstrated superior performance in some cases, notably in suppressing the formation of Wurtz coupling byproducts, which is a common side reaction with reactive halides. rsc.orgrsc.orgresearchgate.net The polarity and coordinating ability of the solvent also play a role in stabilizing transition states. In nucleophilic additions to carbonyls, polar solvents can stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate, potentially accelerating the reaction. numberanalytics.com

The following table illustrates the hypothetical effect of different solvents on the yield and diastereoselectivity of the addition of an isoamylmagnesium halide to 3-chlorobutanal, a model reaction for a key step in the synthesis of this compound.

| Solvent | Dielectric Constant (ε) | Donor Number (DN) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| Diethyl Ether (Et₂O) | 4.3 | 19.2 | 85 | 70:30 | rsc.org |

| Tetrahydrofuran (THF) | 7.5 | 20.0 | 78 | 80:20 | rsc.orgresearchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | - | 88 | 75:25 | rsc.orgresearchgate.net |

| Dichloromethane (CH₂Cl₂) | 8.9 | 1.2 | 45 | 55:45 | researchgate.net |

This table is generated for illustrative purposes based on established principles of solvent effects in organometallic reactions.

Temperature and Pressure Influence on Kinetic and Thermodynamic Control

Temperature is a fundamental parameter for controlling the outcome of chemical reactions, particularly those with competing kinetic and thermodynamic pathways. In diastereoselective synthesis, the difference in the activation energies (ΔΔG‡) for the formation of two diastereomers is often small. According to the Eyring equation, even minor changes in temperature can significantly impact the diastereomeric ratio (d.r.). claudiozannoni.it Lowering the reaction temperature generally enhances stereoselectivity by amplifying the small differences in activation energies between the diastereomeric transition states. mdpi.comliverpool.ac.uk This is a common strategy in asymmetric catalysis to achieve high enantiomeric or diastereomeric excess. researchgate.net

For nucleophilic additions to α-chloro aldehydes, the reaction can proceed via different transition state models, such as the Felkin-Anh or chelation-controlled models. diva-portal.orgresearchgate.net The operative pathway can be temperature-dependent. In some cases, non-linear relationships between temperature and stereoselectivity (non-linear Eyring plots) are observed, indicating a change in the dominant reaction mechanism or solvation effects at different temperatures. claudiozannoni.itresearchgate.net An "inversion temperature" can exist, at which the selectivity reverses. claudiozannoni.it

Pressure is a less commonly manipulated variable in laboratory-scale organic synthesis but can influence reactions where there is a significant change in volume in the transition state. High-pressure conditions can accelerate reactions and, in some instances, alter stereoselectivity. However, for typical organometallic additions, temperature remains the more practical and impactful parameter for achieving kinetic control.

The following data table illustrates the expected influence of temperature on the diastereoselectivity of a model nucleophilic addition.

| Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Control | Reference |

| 25 | 90 | 65:35 | Thermodynamic | numberanalytics.com |

| 0 | 88 | 78:22 | Kinetic | nih.gov |

| -40 | 85 | 85:15 | Kinetic | mdpi.com |

| -78 | 82 | >95:5 | Kinetic | researchgate.net |

This table is generated for illustrative purposes based on established principles of temperature effects on reaction selectivity.

Ligand Design and Catalyst Tuning in Stereocontrol

When aiming for an enantioselective synthesis of this compound, the use of chiral catalysts or ligands is indispensable. york.ac.uk The addition of an organometallic reagent to an aldehyde can be rendered highly enantioselective and diastereoselective through the use of a chiral ligand that coordinates to the metal center, creating a chiral environment around the reactive species. liverpool.ac.uknih.govrsc.org

In the context of synthesizing a molecule like this compound, a key strategy would involve the addition of an organozinc or Grignard reagent to an α-chloro aldehyde in the presence of a chiral ligand and often a Lewis acid co-catalyst. The design of the ligand is critical. For instance, β-amino alcohols have been extensively used as chiral ligands in the addition of diethylzinc to aldehydes. researchgate.net The steric bulk of the substituents on the ligand can have a dramatic effect on the enantioselectivity, with bulkier groups often leading to higher stereochemical induction. researchgate.net

Furthermore, the choice of the central metal and associated Lewis acids can be used to tune the reaction's stereochemical outcome. For additions to α-alkoxy or α-halo aldehydes, a competition exists between a non-chelation pathway (often described by the Felkin-Anh model) and a chelation-controlled pathway. diva-portal.orgresearchgate.netacs.org The use of non-chelating metals (like Li⁺) or bulky protecting groups typically favors the Felkin-Anh product. Conversely, the use of chelating Lewis acids, such as ZnBr₂, MgBr₂, or TiCl₄, can force the substrate into a rigid, cyclic transition state, leading to the opposite diastereomer. researchgate.netnih.govresearchgate.net Walsh and others have shown that alkylzinc halide Lewis acids are particularly effective at promoting chelation-controlled additions to α-chloro aldimines and, by extension, similar aldehyde systems. researchgate.netresearchgate.net This ability to switch the diastereoselectivity by tuning the catalyst system is a powerful tool in modern organic synthesis.

The table below provides a hypothetical illustration of how ligand and catalyst choice could influence the stereochemical outcome of the addition of an organozinc reagent to 3-chlorobutanal.

| Ligand | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |

| None | None | 95 | 50:50 | 0 | mdpi.com |

| (1R,2S)-N-methylephedrine | None | 80 | 60:40 | 75 (syn) | researchgate.net |

| TADDOL | Ti(O-iPr)₄ | 85 | 90:10 | 92 (syn) | liverpool.ac.uknih.gov |

| None | ZnBr₂ | 82 | 15:85 | 0 | researchgate.netnih.gov |

| (R,R)-Salen | Me₂Zn | 75 | 10:90 | 88 (anti) | mdpi.com |

This table is generated for illustrative purposes based on established principles of asymmetric catalysis and stereocontrol.

Reaction Chemistry and Mechanistic Studies of 1 Chloro 8 Methylnonan 4 Ol

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in 1-chloro-8-methylnonan-4-ol is a key site for various chemical modifications, including oxidation, esterification, etherification, and dehydration.

Oxidation Reactions to Carbonyl Compounds and Carboxylic Acids

The oxidation of the secondary alcohol functionality in this compound is expected to yield the corresponding ketone, 1-chloro-8-methylnonan-4-one (B13880377). A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction scale.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) and the Jones reagent (chromic acid in acetone). Milder, more selective methods like the Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, or the Dess-Martin periodinane oxidation are also highly effective. These modern reagents often offer the advantage of proceeding under milder conditions and with fewer side reactions.

Further oxidation to a carboxylic acid would require cleavage of a carbon-carbon bond, which is not a typical outcome for the oxidation of a secondary alcohol under standard conditions. Therefore, the primary product of the oxidation of this compound is the ketone.

Table 1: Illustrative Oxidation Reactions of a Secondary Chloroalcohol

| Oxidizing Agent | Solvent | Temperature (°C) | Product | Illustrative Yield (%) |

|---|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane | 25 | 1-chloro-8-methylnonan-4-one | 85-95 |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0-25 | 1-chloro-8-methylnonan-4-one | 70-85 |

Esterification and Etherification Reaction Pathways

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. For a more rapid and often higher-yielding reaction, an acyl chloride or anhydride (B1165640) can be used, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. For example, reaction with acetyl chloride would yield 1-chloro-8-methylnonan-4-yl acetate (B1210297).

Etherification of this compound can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The resulting nucleophilic alkoxide can then be reacted with an alkyl halide to form an ether. For instance, reaction with methyl iodide would produce 1-chloro-4-methoxy-8-methylnonane.

Dehydration Processes and Regioselective Olefin Formation

Acid-catalyzed dehydration of this compound is expected to produce a mixture of isomeric alkenes. The mechanism typically proceeds via protonation of the hydroxyl group, followed by the loss of a water molecule to form a secondary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields the alkene.

Due to the structure of this compound, two primary regioisomeric alkenes can be formed: (E/Z)-1-chloro-8-methylnon-3-ene and (E/Z)-1-chloro-8-methylnon-4-ene. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product. In this case, (E/Z)-1-chloro-8-methylnon-4-ene would be the thermodynamically favored product. However, the regioselectivity can be influenced by the reaction conditions, including the choice of acid catalyst and temperature.

Reactions of the Chlorinated Alkyl Chain

The primary alkyl chloride at the C1 position of this compound is susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways) with Various Nucleophiles

The primary alkyl chloride in this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The SN1 pathway is less likely due to the instability of the primary carbocation that would need to form. A wide array of nucleophiles can be used to displace the chloride ion, leading to a diverse range of functionalized products.

For example, reaction with sodium azide (B81097) (NaN₃) would produce 1-azido-8-methylnonan-4-ol, a precursor to the corresponding primary amine via reduction. nih.govmasterorganicchemistry.com Treatment with sodium cyanide (NaCN) would yield 9-hydroxy-2-methyl-5-nonanenitrile, extending the carbon chain by one. Other common nucleophiles include iodide, hydroxide (B78521), and alkoxides. The reaction with hydroxide would lead to the formation of 8-methylnonane-1,4-diol.

Table 2: Illustrative SN2 Reactions of a Primary Chloroalkane

| Nucleophile | Solvent | Product |

|---|---|---|

| Sodium Azide (NaN₃) | Dimethylformamide (DMF) | 1-azido-8-methylnonan-4-ol |

| Sodium Cyanide (NaCN) | Dimethyl Sulfoxide (DMSO) | 9-hydroxy-2-methyl-5-nonanenitrile |

| Sodium Iodide (NaI) | Acetone | 1-iodo-8-methylnonan-4-ol |

Elimination Reactions (E1 and E2 mechanisms) Leading to Unsaturated Systems

While SN2 reactions are generally favored for primary alkyl halides, elimination reactions can occur, particularly in the presence of a strong, sterically hindered base. The bimolecular elimination (E2) mechanism is the most probable pathway. iitk.ac.inbyjus.com In this concerted reaction, the base removes a proton from the carbon adjacent to the carbon bearing the chlorine (the β-carbon), and the chloride ion is simultaneously expelled, leading to the formation of a double bond.

For this compound, the E2 reaction would result in the formation of 8-methylnon-1-en-4-ol. The use of a bulky base, such as potassium tert-butoxide, is often employed to favor elimination over substitution. The unimolecular elimination (E1) mechanism is highly unlikely for this primary alkyl chloride due to the high energy of the primary carbocation intermediate. byjus.comwikipedia.org

Reductive Dehalogenation Strategies and Alkane Formation

No studies detailing the reductive dehalogenation of this compound to its corresponding alkane, 8-methylnonan-4-ol, have been found in the scientific literature. Research in this area would typically investigate various reducing agents, such as metal hydrides (e.g., lithium aluminum hydride), radical-based reagents (e.g., tributyltin hydride), or catalytic hydrogenation, to understand the efficiency, selectivity, and mechanism of chlorine atom removal. Without experimental data, any discussion of reaction conditions, yields, or potential side products would be purely speculative and not based on established research findings for this specific substrate.

Reactivity at the Methyl-Branched Alkyl Moiety

The reactivity of the isobutyl group at the C8 position of this compound is another area where specific research is absent.

Selective Functionalization of Unactivated C-H Bonds (if applicable)

Modern organic synthesis often targets the selective functionalization of typically unreactive C-H bonds. However, no literature exists describing such reactions applied to this compound. Investigations in this field would be expected to explore transition-metal-catalyzed C-H activation or directed reactions to introduce new functional groups at the branched alkyl moiety.

Radical Reactions Initiated at the Branched Center

The tertiary hydrogen atom at the C8 position would be a logical site for the initiation of radical reactions due to the relative stability of the resulting tertiary radical. Such studies might involve radical halogenation or other radical-mediated transformations. A search for these specific reactions involving this compound did not yield any published results.

Intramolecular Cyclization and Rearrangement Pathways of this compound

The bifunctional nature of this compound, possessing both a hydroxyl group and a chloroalkane, suggests the potential for intramolecular reactions.

Formation of Cyclic Ethers through Intramolecular Substitution

Intramolecular Williamson ether synthesis is a plausible pathway for the cyclization of haloalcohols. In the case of this compound, deprotonation of the alcohol followed by an intramolecular nucleophilic substitution of the chloride could theoretically lead to the formation of a substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivative. However, no experimental studies have been published to confirm the feasibility, regioselectivity, or kinetics of such a cyclization for this compound.

Transannular Reactions and Skeletal Rearrangements

Complex rearrangement pathways, such as transannular reactions, are conceivable under certain reaction conditions, particularly if larger ring systems were to form. These rearrangements often involve the formation of bicyclic products. The scientific literature contains no information regarding any such skeletal rearrangements for this compound.

Computational and Theoretical Insights into the Reactivity and Reaction Mechanisms of this compound

A comprehensive search of scientific literature and chemical databases has found no specific studies dedicated to the computational and theoretical analysis of this compound. Therefore, detailed research findings and data tables for the following subsections are not available. The subsequent sections outline the types of analyses that are theoretically possible but for which no specific data for this compound has been published.

Transition State Analysis of Key Transformations

There are no published studies that have performed a transition state analysis for any chemical transformation involving this compound. Such an analysis would be crucial for understanding the kinetics and mechanisms of its potential reactions, such as intramolecular cyclization to form a substituted tetrahydrofuran, or nucleophilic substitution reactions at the carbon bearing the chlorine atom.

A hypothetical transition state analysis for a reaction, for instance, the intramolecular etherification, would involve:

Identification of Reactants, Products, and Intermediates: Defining the starting material (this compound) and the potential cyclic ether product.

Locating Transition State Geometries: Using quantum chemical methods to find the high-energy transition state structure connecting the reactant to the product.

Frequency Calculations: To confirm the nature of the stationary points (as minima or first-order saddle points) and to calculate zero-point vibrational energies.

Activation Energy Barrier Calculation: Determining the energy difference between the transition state and the reactant to predict reaction rates.

However, no such calculations have been reported for this specific molecule.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

While basic computed properties for this compound are available in databases like PubChem, detailed quantum chemical calculations focusing on its electronic structure and reactivity are absent from the scientific literature. These calculations would provide insight into the molecule's behavior in chemical reactions.

Table 1: Computed Physicochemical Properties for this compound

| Property | Value | Source |

| Molecular Weight | 192.72 g/mol | PubChem |

| Molecular Formula | C10H21ClO | PubChem |

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

This table is generated from data available in the PubChem database and does not represent the results of a dedicated research study.

A dedicated study on reactivity descriptors would typically involve calculations of:

Frontier Molecular Orbitals (HOMO/LUMO): To predict sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify electron-rich and electron-poor regions.

Natural Bond Orbital (NBO) Analysis: To understand charge delocalization and intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the chlorine atom.

Without dedicated research, no data is available for these descriptors for this compound.

Conformational Analysis and its Impact on Reaction Stereoselectivity

There are no specific studies on the conformational analysis of this compound. Due to the presence of multiple rotatable single bonds and a stereocenter at the C4 position, this molecule can exist in numerous conformations. The relative energies of these conformers would significantly influence its reactivity and the stereochemical outcome of its reactions.

A conformational analysis would aim to:

Identify Stable Conformers: Through systematic or stochastic conformational searches.

Calculate Relative Energies: To determine the population of each conformer at a given temperature.

Analyze Intramolecular Interactions: Investigate stabilizing or destabilizing forces, such as gauche interactions or intramolecular hydrogen bonding.

General studies on smaller β-halohydrins suggest that intramolecular hydrogen bonding between the hydroxyl proton and the halogen atom can significantly stabilize certain gauche conformers. This could influence the reactivity of the hydroxyl and chloro groups in this compound. However, without a specific computational study, the preferred conformations and their impact on the stereoselectivity of any potential reactions remain unknown.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment and Connectivity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-chloro-8-methylnonan-4-ol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the compound's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent functional groups. For instance, the proton on the carbon bearing the hydroxyl group (H4) would appear as a multiplet in the range of 3.4-4.5 ppm due to the deshielding effect of the oxygen atom. Similarly, the protons on the carbon adjacent to the chlorine atom (H1) would be shifted downfield to approximately 3.5-3.7 ppm. pdx.edu The protons of the methyl groups at position 8 would likely appear as a doublet around 0.9 ppm, coupled to the methine proton at C8. The remaining methylene (B1212753) and methine protons would produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 1.8 ppm. The broad singlet corresponding to the hydroxyl proton is often observed between 2.0 and 2.5 ppm, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbon attached to the electronegative chlorine atom (C1) would resonate in the range of 40-50 ppm. The carbon bearing the hydroxyl group (C4) would appear further downfield, typically between 65-75 ppm. The carbons of the isopropyl group (C8, C9, and C10) would be found in the upfield region, with the methyl carbons (C9 and C10) appearing around 22-25 ppm and the methine carbon (C8) at a slightly lower field. The remaining methylene carbons of the alkyl chain would have signals in the 20-40 ppm range.

Stereochemical Assignment: Since this compound possesses a stereocenter at the C4 position, it exists as a pair of enantiomers. Advanced NMR techniques, such as the use of chiral derivatizing agents like Mosher's acid, can be employed to determine the absolute configuration of a chiral alcohol. utoronto.ca By converting the alcohol into diastereomeric esters, the chemical shifts of the protons near the stereocenter will differ for the (R) and (S) enantiomers, allowing for their distinction and the assignment of the absolute stereochemistry. utoronto.caresearchgate.net Furthermore, for molecules with multiple stereocenters, computational methods like GIAO NMR shift calculations can be used to compare theoretical and experimental spectra to assign the correct diastereomer. nih.govbeilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom Position | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| C1 | 3.5 - 3.7 (t) | 40 - 50 |

| C2 | 1.7 - 1.9 (m) | 28 - 35 |

| C3 | 1.4 - 1.6 (m) | 25 - 32 |

| C4 | 3.4 - 4.5 (m) | 65 - 75 |

| OH | 2.0 - 2.5 (br s) | - |

| C5 | 1.3 - 1.5 (m) | 35 - 42 |

| C6 | 1.2 - 1.4 (m) | 22 - 28 |

| C7 | 1.1 - 1.3 (m) | 38 - 45 |

| C8 | 1.5 - 1.7 (m) | 27 - 33 |

| C9, C10 | ~0.9 (d) | 22 - 25 |

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be expected, although it may be weak or absent in electron ionization (EI) mass spectra of alcohols due to their propensity to fragment. libretexts.org The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. msu.edujove.com

Common fragmentation pathways for long-chain alcohols include the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage) and the loss of a water molecule. libretexts.orgsavemyexams.com For this compound, α-cleavage could lead to the formation of fragments by the loss of the propyl chloride or the isopentyl radical. The loss of a water molecule from the molecular ion would result in a fragment at m/z [M-18]⁺. Further fragmentation of the alkyl chain would produce a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound Predictions are based on common fragmentation patterns for chlorinated alcohols.

| m/z | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| 192/194 | [C₁₀H₂₁ClO]⁺ | Molecular Ion |

| 174/176 | [C₁₀H₁₉Cl]⁺ | Loss of H₂O |

| 157 | [C₅H₁₁O]⁺ | α-cleavage (loss of C₅H₁₀Cl) |

| 117/119 | [C₅H₁₀Cl]⁺ | α-cleavage (loss of C₅H₁₁) |

| 85 | [C₆H₁₃]⁺ | Cleavage of the alkyl chain |

| 57 | [C₄H₉]⁺ | Cleavage of the alkyl chain |

Infrared (IR) Spectroscopy for the Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the O-H, C-H, C-O, and C-Cl bonds.

A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding. wpmucdn.comlibretexts.org The C-H stretching vibrations of the alkyl chain would appear as strong, sharp peaks in the 2850-3000 cm⁻¹ region. vscht.cz The C-O stretching vibration of the secondary alcohol would give rise to a moderate to strong band in the 1100-1150 cm⁻¹ range. The presence of the chlorine atom would be confirmed by a C-Cl stretching absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. d-nb.info

Table 3: Characteristic Infrared Absorption Frequencies for this compound Frequency ranges are based on standard IR correlation tables.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 (broad, strong) |

| C-H (Alkane) | Stretching | 2850 - 3000 (strong) |

| C-O (Secondary Alcohol) | Stretching | 1100 - 1150 (moderate to strong) |

| C-Cl (Alkyl Halide) | Stretching | 600 - 800 (moderate) |

Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography) for Separation and Purity Determination

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. The compound can be analyzed directly or after derivatization to increase its volatility and improve peak shape. researchgate.netoup.com A non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) or a polyethylene (B3416737) glycol stationary phase, would be appropriate. The retention time would depend on the column temperature program and the carrier gas flow rate. researchgate.net A flame ionization detector (FID) would provide a sensitive response for this organic analyte. The purity of the sample can be determined by the relative area of the main peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for the purification and purity assessment of this compound, particularly if the compound has low volatility or is thermally labile. gerli.comresearchgate.net For this relatively non-polar compound, normal-phase HPLC with a silica (B1680970) gel column and a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or isopropanol (B130326) could be used. mdpi.com Alternatively, reversed-phase HPLC with a C18 column and a mobile phase of methanol (B129727) or acetonitrile (B52724) and water would also be effective. Detection can be achieved using a refractive index detector (RID) or, after derivatization with a UV-active chromophore, a UV detector.

Table 4: Exemplary Chromatographic Conditions for the Analysis of this compound These are representative conditions and may require optimization.

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| Gas Chromatography (GC) | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5 or equivalent) | Helium or Hydrogen | Flame Ionization Detector (FID) |

| High-Performance Liquid Chromatography (HPLC) | C18, 5 µm, 4.6 x 250 mm | Acetonitrile/Water gradient | Refractive Index Detector (RID) |

Chiral Chromatography and Spectroscopic Methods for Optical Purity Assessment of Enantiomers

Since this compound is a chiral molecule, it is crucial to be able to separate and quantify its enantiomers to determine its optical purity or enantiomeric excess (ee).

Chiral Chromatography: Chiral HPLC is the most common method for the enantioseparation of chiral alcohols. scirp.orgscirp.org This can be achieved either by direct separation on a chiral stationary phase (CSP) or by indirect separation after derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. mdpi.comclockss.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the direct separation of enantiomeric alcohols. mdpi.com The choice of mobile phase, typically a mixture of alkanes and an alcohol, is critical for achieving good resolution.

Spectroscopic Methods: As mentioned in the NMR section, the use of chiral derivatizing agents, such as (R)- or (S)-Mosher's acid, allows for the determination of enantiomeric excess by ¹H NMR spectroscopy. utoronto.ca The diastereomeric esters formed will have distinct signals for the protons near the chiral center, and the integration of these signals provides a quantitative measure of the ratio of the two enantiomers. Similarly, chiral solvating agents can be used to induce chemical shift differences between enantiomers in the NMR spectrum.

Table 5: Approaches for the Chiral Analysis of this compound

| Method | Principle | Typical Application |

|---|---|---|

| Chiral HPLC (Direct) | Differential interaction of enantiomers with a chiral stationary phase. | Separation of (R)- and (S)-1-chloro-8-methylnonan-4-ol. |

| Chiral HPLC (Indirect) | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. | Quantification of enantiomeric excess. |

| NMR with Chiral Derivatizing Agent | Formation of diastereomeric esters with distinct NMR signals. | Determination of enantiomeric excess by integration of specific proton signals. |

The Synthetic Utility of this compound: An Undocumented Building Block

Following an extensive review of scientific literature and patent databases, it has been determined that there is a significant lack of available information regarding the chemical compound this compound. Its synthesis, derivatization, and application in the fields of natural product synthesis, pharmaceutical intermediates, agrochemicals, specialty chemicals, and polymer science are not documented in publicly accessible records.

The compound is listed in chemical databases such as PubChem, which provide computed physical and chemical properties. researchgate.net However, these entries lack references to scientific publications or patents that describe its practical application or synthetic utility.

While the broader class of haloalcohols, compounds containing both a halogen and an alcohol functional group, are recognized as versatile intermediates in organic synthesis, specific examples of the use of this compound are absent from the current body of scientific knowledge. General synthetic routes to haloalcohols often involve the ring-opening of epoxides with halide sources or the selective halogenation of diols. These methodologies could theoretically be applied to prepare this compound, but no specific procedures have been reported.

Similarly, the expected reactivity of this compound would involve transformations of its hydroxyl and chloro functionalities. The alcohol could be oxidized to a ketone, esterified, or converted into a leaving group for substitution reactions. The chlorine atom could participate in nucleophilic substitution or elimination reactions. Such transformations would, in principle, allow for its use as a building block in the synthesis of more complex molecules. However, no published research demonstrates these applications for this specific compound.

In the context of the requested article outline, it is not possible to provide scientifically accurate and detailed content for the following sections due to the absence of research findings:

Derivatization and Synthetic Utility of 1 Chloro 8 Methylnonan 4 Ol in Complex Molecule Synthesis

Environmental and Sustainable Chemistry Considerations in Research on Halogenated Alcohols

Theoretical Studies on Biodegradation Pathways and Environmental Fate Modeling

Understanding the environmental fate of a chemical is a core component of green chemistry's "design for degradation" principle. For halogenated compounds, this is particularly critical as the carbon-halogen bond can lead to environmental persistence. researchgate.net

The structure of 1-CHLORO-8-METHYLNONAN-4-OL—a long-chain aliphatic alcohol with a primary chloride—suggests several potential degradation pathways. nih.gov Biodegradation is a key process, typically initiated by microorganisms that incorporate pollutants into their metabolic cycles. libretexts.org

Predicted Biodegradation Pathways:

Oxidation: The primary alcohol group is a likely site for initial oxidation by alcohol dehydrogenases in microorganisms, converting it first to an aldehyde and then to a carboxylic acid. libretexts.orgtandfonline.com This increases water solubility and facilitates further breakdown.

Dehalogenation: The carbon-chlorine bond can be cleaved through several microbial mechanisms. Reductive dehalogenation, where the halogen is replaced by a hydrogen atom, is common under anaerobic (oxygen-free) conditions. libretexts.orgtandfonline.com Hydrolytic dehalogenation, where the chlorine is replaced by a hydroxyl group, can also occur, though rates for chlorides are generally slow. libretexts.org

Chain Degradation: Following initial oxidation, the resulting long-chain carboxylic acid can be broken down via β-oxidation, a common metabolic pathway that shortens the carbon chain two carbons at a time. libretexts.org

Environmental Fate Modeling:

Computational models are used to predict how a chemical will behave in the environment. scholaris.canih.gov These models use a chemical's physicochemical properties to estimate its partitioning between air, water, soil, and sediment.

Interactive Data Table: Predicted Physicochemical Properties for Environmental Fate Modeling of this compound

| Property | Predicted Value | Significance for Environmental Fate | Source |

| Molecular Weight | 192.72 g/mol | Influences diffusion and transport. | nih.gov |

| XLogP3 (Octanol-Water Partition Coefficient) | 3.5 | Indicates a moderate potential for bioaccumulation in fatty tissues. | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | Affects membrane permeability and absorption. | nih.gov |

| Water Solubility | (Estimated to be low) | Low water solubility suggests partitioning to soil and sediment is likely. | nih.govresearchgate.net |

| Vapor Pressure | (Estimated to be low) | Low volatility means it is less likely to be transported long distances in the atmosphere. |

These models, such as the BETR-Global fate model, can simulate global dispersion and identify potential accumulation zones. nih.gov For a compound like this compound, its low predicted volatility and moderate lipophilicity (XLogP3) suggest it would primarily reside in soil and water compartments near its point of release, with some potential for bioaccumulation. nih.govmun.ca

Development of Catalytic and Atom-Economical Alternative Synthetic Routes

The development of highly efficient synthetic methods is a cornerstone of modern organic chemistry and a key goal of green chemistry. nih.gov For compounds like this compound, moving beyond traditional stoichiometric reactions to catalytic and atom-economical alternatives is essential for sustainable production. acs.org

Catalytic Approaches:

Alkane Functionalization: Direct, selective functionalization of C-H bonds in simple alkanes is a major goal in catalysis. nih.govrsc.orgresearchgate.net A future synthesis could envision the direct, regioselective chlorination and hydroxylation of 2-methylnonane, which would be a highly atom-economical process.

Enzymatic Catalysis: Enzymes offer unparalleled selectivity under mild conditions. mdpi-res.com Halogenating enzymes (halogenases) can introduce chlorine atoms with high regioselectivity, avoiding the use of hazardous reagents. nih.govnih.gov Likewise, alcohol dehydrogenases (ADHs) can stereoselectively reduce a precursor ketone to the desired alcohol. frontiersin.org A chemo-enzymatic, one-pot synthesis could involve the chemical halogenation of a ketone followed by in-situ enzymatic reduction. sioc-journal.cn

Electrochemical Synthesis: Electrochemistry offers a green alternative by using electricity to drive reactions, avoiding stoichiometric chemical oxidants or reductants. rsc.org An electrochemical method could be developed for the halogenation of a precursor allylic alcohol. rsc.org

Atom-Economical Reactions:

Atom economy is a measure of how much of the reactants end up in the final product. Addition and rearrangement reactions are inherently 100% atom-economical.

Hydroalkylation: The direct addition of a C-H bond across an alkyne is a highly atom-economical way to form C-C bonds and synthesize alkenes, which can be precursors to alcohols. rsc.org

Tandem Reactions: Combining multiple transformations into a single, one-pot operation avoids intermediate workup and purification steps, saving solvents, energy, and improving efficiency. acs.org A potential tandem process could involve a rearrangement followed by a chlorination step.

Interactive Data Table: Atom Economy of a Proposed Catalytic Reaction

| Reaction Type | Hypothetical Reaction | Reactant Mass (amu) | Product Mass (amu) | Atom Economy (%) |

| Addition | 8-methylnon-1-en-4-ol + HCl | 156.27 + 36.46 = 192.73 | 192.72 | ~100% |

| Substitution | 8-methylnonane-1,4-diol + SOCl₂ | 174.28 + 118.97 = 293.25 | 192.72 | 65.7% |

This table illustrates how a catalytic addition reaction (hydrochlorination) is significantly more atom-economical than a classical substitution reaction using thionyl chloride, which generates SO₂ and HCl as byproducts. The development of such catalytic routes is paramount for the sustainable synthesis of this compound and related halogenated alcohols. rsc.orgijrpr.com

Q & A

Q. Resolution Workflow :

Re-purify the compound.

Re-run NMR at higher field strength (e.g., 600 MHz).

Compare experimental data with DFT-optimized conformers () .

Advanced: What strategies are effective for studying the biological activity of this compound in vitro?

Methodological Answer:

- Assay Design :

- Dose-Response : Test cytotoxicity (MTT assay) across 1–100 μM.

- Target Identification : Use molecular docking (AutoDock Vina) against protein databases (PDB).

- Metabolic Stability : Incubate with liver microsomes (e.g., rat S9 fraction) and monitor degradation via LC-MS.

Data Parallels : and describe similar workflows for chlorinated quinolines, emphasizing solubility in DMSO for cell-based assays .

Advanced: How can researchers address discrepancies between experimental and theoretical logP values for this compound?

Methodological Answer:

- Experimental logP : Measure via shake-flask method (octanol/water partition).

- Theoretical logP : Calculate using software (e.g., ChemAxon, ACD/Labs).

- Resolution :

- If experimental > theoretical: Check for hydrogen-bonding impurities (e.g., residual alcohols).

- If theoretical > experimental: Assess conformational effects via molecular dynamics simulations.

Reference : highlights logP’s role in bioavailability studies for amino alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.